molecular formula C12H21BN2O2 B1306198 1,3,5-Trimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole CAS No. 844891-04-9

1,3,5-Trimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Cat. No.: B1306198
CAS No.: 844891-04-9
M. Wt: 236.12 g/mol
InChI Key: IZNGYNMIIVJWSO-UHFFFAOYSA-N
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Description

1,3,5-Trimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a useful research compound. Its molecular formula is C12H21BN2O2 and its molecular weight is 236.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis and Crystal Structure Analysis: The compound has been synthesized and characterized using spectroscopic techniques like FT-IR, NMR, and MS, with its structure confirmed by X-ray diffraction. Studies include derivatives like 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole and 1-(2-bromobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole. Density Functional Theory (DFT) calculations are performed to understand the molecular structure and properties (Liao et al., 2022); (Yang et al., 2021).

Intermediates in Pharmaceutical Synthesis

  • Use in Biologically Active Compounds: This compound is an important intermediate in the synthesis of various biologically active compounds. For instance, it's used in the synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, a key intermediate in crizotinib, an anti-cancer drug (Kong et al., 2016).

Molecular Structure and Conformational Analysis

  • Molecular Electrostatic Potential and Frontier Molecular Orbitals: DFT studies have been conducted to analyze the molecular electrostatic potential and frontier molecular orbitals of compounds like methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, revealing insights into their molecular structure characteristics and conformations (Huang et al., 2021).

Applications in Polymer Science

  • Synthesis of Conjugated Polymers: The compound is utilized in the synthesis of deeply colored polymers containing isoDPP units in the main chain, which are of interest in materials science for their optical properties (Welterlich et al., 2012).

Safety and Hazards

This compound is classified as highly flammable and can release flammable gases when in contact with water. It should be stored under inert gas and kept away from heat sources, sparks, and open flames .

Future Directions

The future directions for the study and application of this compound could involve further exploration of its reactivity and potential uses in organic synthesis. Its ability to participate in various chemical reactions makes it a valuable tool in the field of organic chemistry .

Mechanism of Action

Target of Action

Similar boronic acid derivatives are often used in suzuki-miyaura cross-coupling reactions , which suggests that its targets could be various organic compounds that undergo carbon-carbon bond formation.

Mode of Action

This compound is likely to interact with its targets through a process known as transmetalation . In the context of Suzuki-Miyaura cross-coupling reactions, the boronic acid derivative (in this case, the 1,3,5-Trimethyl-1H-pyrazole-4-boronic acid pinacol ester) transfers an organic group to a metal catalyst, typically palladium . This process forms a new carbon-metal bond, which can then be used to create a new carbon-carbon bond with another organic compound .

Biochemical Pathways

In the context of suzuki-miyaura cross-coupling reactions, the formation of new carbon-carbon bonds can lead to the synthesis of a wide variety of organic compounds . These compounds can then participate in various biochemical pathways, depending on their specific structures and properties.

Result of Action

The molecular and cellular effects of this compound’s action would largely depend on the specific organic compounds that it helps to synthesize through Suzuki-Miyaura cross-coupling reactions . These synthesized compounds could have a wide range of effects, from modulating enzyme activity to interacting with cellular receptors.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect the rate and efficiency of Suzuki-Miyaura cross-coupling reactions . Additionally, the compound’s stability could be influenced by factors such as light, heat, and moisture.

Properties

IUPAC Name

1,3,5-trimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21BN2O2/c1-8-10(9(2)15(7)14-8)13-16-11(3,4)12(5,6)17-13/h1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZNGYNMIIVJWSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(N(N=C2C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20383620
Record name 1,3,5-Trimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

844891-04-9
Record name 1,3,5-Trimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,5-Trimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3,5-Trimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
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Synthesis routes and methods

Procedure details

A solution of 4-bromo-1,3,5-trimethyl-1H-pyrazole (1 g, 5.3 mmol) in anhydrous THF (20 mL) cooled to −78° C. under a nitrogen atmosphere was treated dropwise with n-butyl lithium (4.2 mL, 1.6 M in hexane) and stirred at room temperature for 20 minutes. Then, 2-isopropoxy-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane (1.7 mL, 8.3 mmol) was added dropwise at −78° C. and allowed to warm to ambient temperature overnight. Ethyl acetate was added and the mixture was filtered through diatomaceous earth. The filtrate was concentrated and chromatographed on silica gel eluting with 40% ethyl acetate in hexanes to provide the title compound as white crystals (996 mg, 77%). 1H NMR (300 MHz, CDCl3) δ 1.29 (s, 12 H), 2.33 (s, 3 H), 2.37 (s, 3 H), 3.69 (s, 3 H); (DCl/NH3) m/z 237 (M+H)+.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
4.2 mL
Type
reactant
Reaction Step Two
Quantity
1.7 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
77%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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